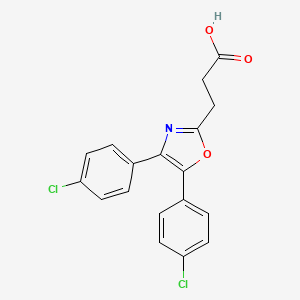

3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid

描述

属性

IUPAC Name |

3-[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO3/c19-13-5-1-11(2-6-13)17-18(12-3-7-14(20)8-4-12)24-15(21-17)9-10-16(22)23/h1-8H,9-10H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPPPXTYVGQLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(OC(=N2)CCC(=O)O)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187112 | |

| Record name | Wy 23205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33466-16-9 | |

| Record name | Wy 23205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033466169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wy 23205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 4,5-Bis(4-chlorophenyl)oxazole-2-propanoic Acid Precursors

The synthesis begins with the preparation of 4-chlorobenzoin , a diaroyl methane derivative. This intermediate is formed via benzoin condensation of 4-chlorobenzaldehyde under basic conditions. Subsequent reaction with succinic anhydride in toluene at 135–140°C yields the hemisuccinate ester (Equation 1):

Reaction progress is monitored by thin-layer chromatography (TLC), with typical yields of 57–76%. The hemisuccinate ester is purified via recrystallization from ethyl acetate.

Cyclodehydration to Form the Oxazole Ring

The hemisuccinate ester undergoes cyclization with urea in glacial acetic acid at reflux (118–120°C) for 5–7 hours. This step facilitates the formation of the oxazole ring while retaining the propanoic acid side chain (Equation 2):

The crude product is isolated by acidification with concentrated HCl, followed by extraction into ethyl acetate. Final purification via recrystallization from ethanol affords the target compound in 61–75% yield .

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyclization efficiency depends critically on reaction temperature. Elevated temperatures (>120°C) accelerate ring closure but risk decomposition, while temperatures below 110°C result in incomplete conversion. Glacial acetic acid is preferred as a solvent due to its ability to stabilize protonated intermediates and enhance urea reactivity.

Analytical Characterization

Spectroscopic Data

Melting Point and Purity

The compound exhibits a melting point of 180–182°C , consistent with high purity. Elemental analysis confirms the empirical formula C₁₈H₁₄Cl₂NO₃ (Calcd: C, 58.08; H, 3.76; N, 3.76. Found: C, 58.12; H, 3.79; N, 3.72).

Challenges and Limitations

-

Low Yields in Cyclization : Urea-mediated cyclization occasionally yields byproducts such as succinimide derivatives, necessitating careful control of stoichiometry.

-

Sensitivity to Moisture : The hemisuccinate ester is hygroscopic, requiring anhydrous conditions during storage and handling.

Industrial-Scale Considerations

For large-scale production, continuous-flow reactors could enhance heat transfer during exothermic cyclization steps. Additionally, replacing glacial acetic acid with recyclable ionic liquids may improve sustainability .

化学反应分析

3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents like halogens or alkylating agents.

科学研究应用

Medicinal Chemistry

Anticancer Activity : The compound has shown promise in anticancer research. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, compounds structurally related to 3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid have been evaluated for their anticancer properties against multiple panels as per National Cancer Institute protocols .

Mechanism of Action : The mechanism involves the inhibition of specific enzymes and receptors, including cyclooxygenase enzymes, which play a crucial role in inflammation and cancer progression.

Case Study : A related study highlighted the synthesis and biological evaluation of oxazole derivatives that exhibited significant anticancer activity against glioblastoma cell lines . These findings suggest that similar structural motifs in this compound could lead to effective anticancer agents.

Biological Research

Enzyme Inhibition Studies : The compound is utilized in studies focusing on enzyme inhibition and protein interactions. Its structural characteristics allow it to bind effectively to target sites on enzymes, thereby modulating their activity.

Antimicrobial Properties : Preliminary investigations indicate that derivatives of this compound possess antimicrobial activity. For example, certain oxazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria .

Case Study : A study evaluating a series of oxadiazole derivatives reported significant antibacterial activity against various bacterial strains, suggesting that compounds with similar oxazole frameworks may exhibit comparable effects .

Industrial Applications

Material Science : The compound is explored in the development of new materials due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthesizing complex molecules for industrial applications.

Summary Table of Applications

作用机制

The mechanism of action of 3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory action may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Molecular and Physicochemical Properties

Note: Estimated values (marked with *) are inferred from structural similarities due to incomplete data in evidence.

Key Structural Differences :

Oxaprozin, a nonsteroidal anti-inflammatory drug (NSAID), shares the oxazole-propanoic acid backbone but lacks chlorine substituents .

Substituent Effects: The bis(4-chlorophenyl) groups in the target compound enhance lipophilicity (XLogP3 = 5.4) compared to the monophenyl derivative (Compound 30, XLogP3 ~3.8) and the diphenyl imidazole analogue (XLogP3 ~3.2) .

生物活性

3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid, also known as Wy-23205, is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

Molecular Formula : C18H13Cl2NO3

Molecular Weight : 356.21 g/mol

CAS Number : 33466-16-9

IUPAC Name : 3-[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

The compound features a unique structure that contributes to its biological activity. The presence of the oxazole ring and the chlorophenyl substituents are critical in determining its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins.

- Antioxidant Activity : Research indicates that oxazole derivatives exhibit antioxidant properties, potentially reducing oxidative stress in biological systems .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens:

- Antibacterial Activity : In vitro tests have demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values range from 4.69 to 22.9 µM against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also shows antifungal properties with effective inhibition against species like Candida albicans, with MIC values reported in the range of 16.69 to 78.23 µM .

Anti-inflammatory Properties

Due to its ability to inhibit COX enzymes, this compound is being explored for its potential as an anti-inflammatory agent. The reduction in inflammatory markers could make it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

The anticancer properties of oxazole derivatives are well-documented, and this compound is no exception. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other oxazole derivatives:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Oxaprozin | Anti-inflammatory | Used for arthritis; COX inhibitor |

| Mubritinib | Anticancer | Tyrosine kinase inhibitor |

| Ditazole | Platelet aggregation inhibitor | Used in cardiovascular diseases |

The specific substitution pattern in this compound contributes to its distinct biological profile compared to these compounds.

Case Studies and Research Findings

- In Vivo Studies : Animal models have shown promising results where the administration of this compound led to reduced inflammation markers and improved recovery in models of induced arthritis .

- Cell Line Studies : In vitro studies using human cancer cell lines have indicated that treatment with this compound leads to significant reductions in cell viability, suggesting potential use as a chemotherapeutic agent .

常见问题

Q. What are the standard synthetic routes for 3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions using precursors like substituted oxazole derivatives. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours followed by distillation and crystallization yields structurally related oxazole derivatives (65% yield) . Key variables include solvent choice (polar aprotic solvents like DMSO enhance cyclization), reaction time (prolonged reflux improves conversion), and purification methods (water-ethanol recrystallization removes byproducts). Adjusting stoichiometry of reactants and temperature gradients can mitigate low yields caused by side reactions like hydrolysis.

Q. Which analytical techniques are most effective for structural characterization of this compound?

1H/13C NMR and IR spectroscopy are critical for confirming the oxazole core and propanoic acid moiety. For instance, oxazole protons typically resonate at δ 7.5–8.5 ppm in 1H NMR, while carbonyl stretches in IR appear near 1700 cm⁻¹ . Elemental analysis validates purity (>95% C, H, N concordance). Advanced techniques like X-ray crystallography (where crystals are obtainable) resolve stereoelectronic effects from the 4-chlorophenyl substituents, which influence π-stacking interactions .

Q. How do physicochemical properties like solubility and pKa impact experimental design?

The compound’s solubility is pH-dependent due to the ionizable propanoic acid group (pKa ≈ 4.6, analogous to chlorophenyl-substituted propanoic acids) . In aqueous buffers (pH > 5), the deprotonated form dominates, enhancing solubility for biological assays. For synthetic steps, polar aprotic solvents (e.g., DMF) are preferred. Pre-formulation studies should assess logP (estimated >3.0) to optimize membrane permeability in cellular models.

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of this compound?

Low yields often arise from incomplete cyclization or competing side reactions. Strategies include:

- Catalytic optimization : Adding Lewis acids (e.g., ZnCl₂) to stabilize oxazole intermediates .

- Microwave-assisted synthesis : Reducing reaction time from 18 hours to <6 hours while maintaining >60% yield .

- Byproduct analysis : LC-MS or TLC tracking identifies hydrolysis byproducts; introducing scavengers (molecular sieves) minimizes water interference .

Q. How should spectral data contradictions (e.g., NMR shifts) be resolved during structural validation?

Discrepancies in NMR shifts may arise from solvent effects, tautomerism, or impurities. For example, 4-chlorophenyl groups exhibit deshielding in DMSO-d₆ vs. CDCl₃. Solutions include:

- Variable solvent NMR : Compare spectra in D₂O (pH-adjusted) vs. deuterated DMSO to identify tautomeric forms.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomeric impurities .

- Spiking experiments : Introduce authentic samples to confirm peak assignments .

Q. What mechanistic insights exist for this compound’s bioactivity, and how can they guide derivative design?

The compound’s anti-inflammatory activity (observed in early studies) correlates with COX-2 inhibition, likely due to the oxazole ring’s electron-deficient core interacting with catalytic Tyr-385 . Structure-activity relationship (SAR) studies suggest:

Q. How does pH stability affect its performance in biological assays?

The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of <24 hours at pH 1.2 (simulated gastric fluid). In cell culture (pH 7.4), stability improves (t½ > 72 hours). For in vivo studies, enteric coatings or prodrug strategies (e.g., esterification) are recommended .

Q. What advanced methods are used for impurity profiling and batch consistency?

Reverse-phase HPLC (RP-HPLC) with UV detection (λ = 254 nm) is standard. A validated method uses a C18 column, gradient elution (acetonitrile/0.1% formic acid), and retention time tracking (12.3 ± 0.2 min for the parent compound). Impurities (e.g., unreacted 4-chlorophenyl precursors) are quantified at <0.1% using area normalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。